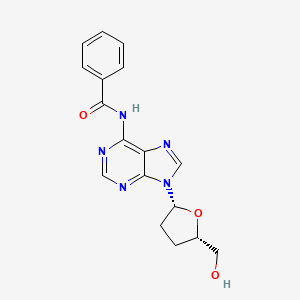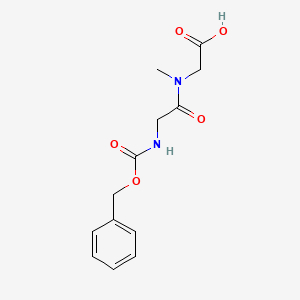
Z-Gly-sar-OH
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .Chemical Reactions Analysis
Z-Gly-sar-OH is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .Wissenschaftliche Forschungsanwendungen
1. Biological Activity Studies
The dipeptide Z-Gly-sar-OH has been studied for its biological activity. Notably, a study by Abiko et al. (1978) reported on dipeptides like H-Asp(Gly)-OH, which bear resemblance to Z-Gly-sar-OH. They explored the inhibition activity of these dipeptides on PHA-induced lymphocyte transformation, providing insights into the biological activities of these compounds (Abiko et al., 1978).
2. Fragmentation Pathways Analysis
In a 2003 study, Paizs et al. investigated the fragmentation pathways of protonated peptides similar to Z-Gly-sar-OH, such as H-Gly-Gly-Sar-OH. This research, employing computational and experimental techniques, enhances understanding of the factors determining branching ratios in protonated tripeptides, which is crucial for understanding the behavior of Z-Gly-sar-OH at the molecular level (Paizs et al., 2003).
3. Gas Phase IR Spectroscopy
A study by Chakraborty et al. (2012) on peptides capped with benzyloxycarbonyl (Z-) group, such as Z-Pro-Leu-Gly–NH2 and Z-Pro-Leu-Gly–OH, utilized gas phase IR spectroscopy. This research provided valuable insights into the hydrogen-bonding networks in peptides, which can be relevant for understanding the structural behavior of Z-Gly-sar-OH in various environments (Chakraborty et al., 2012).
4. Peptide Stability to Enzymolysis
Research by English and Stammer (1978) explored the enzyme stability of peptides like Z-Gly-Gly-Phe-Phe-Ala · OH. This study provides insights into peptide stabilization against enzymolysis, which is significant for understanding the stability and potential biomedical applications of Z-Gly-sar-OH (English & Stammer, 1978).
5. Functionalization of Carbon Nanotubes
Gorshkova et al. (2021) presented a method for modifying carbon nanotubes using Z-Gly-OH, demonstrating an application in nanotechnology. This study highlights the potential of Z-Gly-sar-OH in the field of materials science, particularly for functionalizing nanostructures (Gorshkova et al., 2021).
6. Photocatalytic Applications
In the field of photocatalysis, studies have explored Z-scheme heterojunctions involving compounds like g-C3N4 and WO3 for applications such as water reduction and pollutant degradation.
Although these studies do not directly mention Z-Gly-sar-OH, they contribute to understanding the broader context of Z-scheme photocatalysts, which could be relevant for exploring potential applications of Z-Gly-sar-OH in environmental and energy-related photocatalysis (Ali et al., 2020).
7. Investigation in Peptide Synthesis
The synthesis of peptides, such as the study by Zech and Voelter (1974), provides a foundation for understanding the chemical synthesis processes that could be applied to Z-Gly-sar-OH. This research is essential for advancing the field of peptide chemistry and exploring new applications of dipeptides (Zech & Voelter, 1974).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQLCGFBZSRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293391 | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-sar-OH | |
CAS RN |
7801-91-4 | |
| Record name | 7801-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



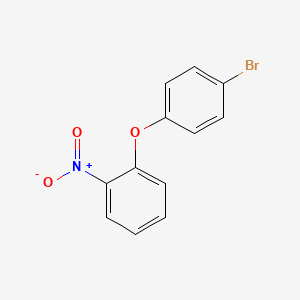

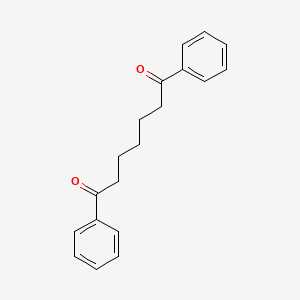
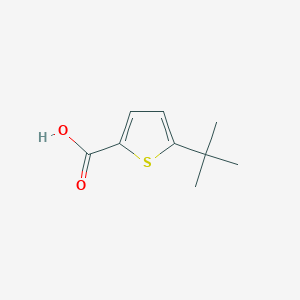
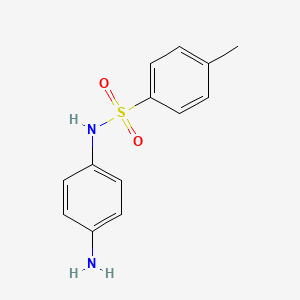
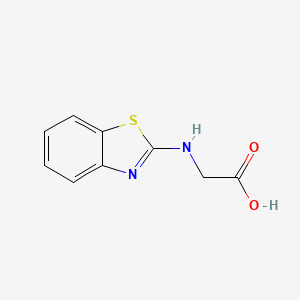

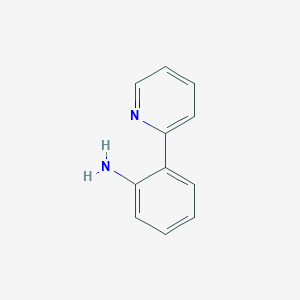
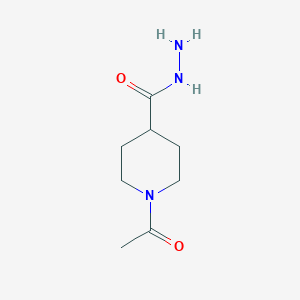
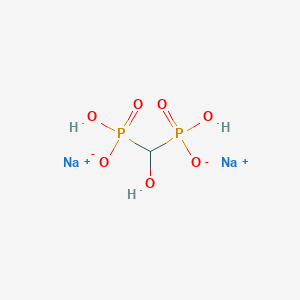

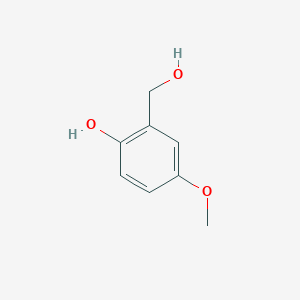
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
